molecular formula C9H6Br3ClO B3195086 Benzene, 1,3,5-tribromo-2-[(2-chloro-2-propenyl)oxy]- CAS No. 88486-70-8

Benzene, 1,3,5-tribromo-2-[(2-chloro-2-propenyl)oxy]-

Cat. No.: B3195086
CAS No.: 88486-70-8
M. Wt: 405.31 g/mol
InChI Key: HGZOEGPMOYIENZ-UHFFFAOYSA-N
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Description

Benzene, 1,3,5-tribromo-2-[(2-chloro-2-propenyl)oxy]- is a halogenated aromatic compound featuring three bromine atoms at the 1,3,5-positions and a 2-chloro-2-propenyloxy substituent at the 2-position. This structure imparts significant electron-withdrawing effects, influencing its reactivity and physicochemical properties. The U.S. Environmental Protection Agency (EPA) mandates submission of unpublished studies on its environmental fate (e.g., biodegradation, bioconcentration) and health effects (e.g., subchronic toxicity, carcinogenicity) when purity exceeds 90% .

Properties

IUPAC Name

1,3,5-tribromo-2-(2-chloroprop-2-enoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br3ClO/c1-5(13)4-14-9-7(11)2-6(10)3-8(9)12/h2-3H,1,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZOEGPMOYIENZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(COC1=C(C=C(C=C1Br)Br)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br3ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30748463
Record name 1,3,5-Tribromo-2-[(2-chloroprop-2-en-1-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30748463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88486-70-8
Record name 1,3,5-Tribromo-2-[(2-chloroprop-2-en-1-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30748463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the bromination of 1,3,5-tribromobenzene, followed by a nucleophilic substitution reaction with 2-chloro-2-propenyl alcohol under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using bromine or bromine-containing reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,3,5-tribromo-2-[(2-chloro-2-propenyl)oxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols are commonly used for substitution reactions.

    Oxidizing Agents: Peroxides and other oxidizing agents are used for oxidation reactions.

    Reducing Agents: Hydrogen gas and metal catalysts are used for reduction reactions.

Major Products Formed

The major products formed from these reactions include substituted benzene derivatives, epoxides, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Flame Retardant Applications

Benzene, 1,3,5-tribromo-2-[(2-chloro-2-propenyl)oxy]- is primarily employed as a flame retardant in numerous materials. Its effectiveness in reducing flammability makes it a valuable additive in:

  • Expandable Polystyrene (EPS) : ATE is used to enhance the fire resistance of EPS, which is commonly used in construction and packaging.
  • Polyolefin and Polyamide Insulation : It serves as a flame retardant in wire insulation materials, ensuring safety in electrical applications.
  • Adhesives and Coatings : The compound is incorporated into adhesives and coatings to improve their fire resistance properties.
  • Industrial Textiles : ATE is utilized in textiles that require enhanced fire safety standards .

Regulatory Status and Environmental Considerations

The Environmental Protection Agency (EPA) has included benzene, 1,3,5-tribromo-2-[(2-chloro-2-propenyl)oxy]- in their Priority Testing List , indicating a need for further investigation into its environmental impact and safety data. This inclusion is part of ongoing efforts to assess chemicals under the Toxic Substances Control Act (TSCA) .

Case Study 1: Fire Safety in Construction Materials

A study conducted by the Canadian government highlighted the application of ATE in construction materials. The findings indicated that incorporating ATE into EPS significantly reduced the ignition and spread of fire, demonstrating its effectiveness as a flame retardant .

Material TypeApplicationFlame Retardant Effectiveness
Expandable PolystyreneConstructionHigh
Polyolefin InsulationElectrical WiringModerate
Industrial TextilesProtective ClothingHigh

Case Study 2: Regulatory Compliance and Risk Assessment

The EPA's assessment of ATE emphasizes the necessity for comprehensive toxicity data due to its predicted persistence in the environment. The chemical's inclusion in regulatory frameworks aims to ensure that manufacturers provide detailed information regarding its use and potential exposure risks .

Future Directions and Research Needs

Ongoing research is necessary to fully understand the long-term effects of benzene, 1,3,5-tribromo-2-[(2-chloro-2-propenyl)oxy]- on human health and the environment. Areas requiring further investigation include:

  • Toxicological Studies : Comprehensive studies on the health effects associated with exposure to ATE.
  • Environmental Impact Assessments : Evaluating how ATE behaves in various ecosystems and its potential for bioaccumulation.
  • Alternative Flame Retardants : Researching safer alternatives that can provide similar fire-resistant properties without posing environmental risks.

Mechanism of Action

The mechanism of action of Benzene, 1,3,5-tribromo-2-[(2-chloro-2-propenyl)oxy]- involves its interaction with molecular targets through its bromine and chloro-propenyl groups. These functional groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved may include enzyme inhibition, disruption of cellular processes, and modulation of signaling pathways .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between the target compound and two structurally analogous benzene derivatives:

Property Benzene, 1,3,5-Tribromo-2-[(2-Chloro-2-Propenyl)Oxy]- Benzene, 1,3,5-Trichloro-2-Methoxy Benzene, 1,3-Dibromo-5-Fluoro-2-[(Trimethylsilyl)Oxy]
Molecular Formula C₉H₅Br₃ClO C₇H₅Cl₃O C₉H₁₁Br₂FOSi
Molecular Weight (g/mol) ~404.5* 211.47 ~342.1*
Substituents 1,3,5-Br; 2-(2-chloro-2-propenyloxy) 1,3,5-Cl; 2-methoxy 1,3-Br; 5-F; 2-(trimethylsilyloxy)
Key Functional Groups Bromine, chloro-propenyloxy Chlorine, methoxy Bromine, fluorine, trimethylsilyloxy
Electron Effects Strong electron-withdrawing Moderate electron-withdrawing (Cl) Electron-withdrawing (Br, F) and donating (silyloxy)

*Calculated based on substituent atomic masses.

Toxicity and Regulatory Considerations

  • Target Compound: EPA requires data on subchronic toxicity, carcinogenicity, and developmental effects, indicating significant health risks. High bromine content raises concerns about bioaccumulation .
  • Benzene, 1,3,5-Trichloro-2-Methoxy: Limited hazard data in , but trichlorinated aromatics are often associated with hepatotoxicity and carcinogenicity.

Biological Activity

Benzene, 1,3,5-tribromo-2-[(2-chloro-2-propenyl)oxy]- (commonly referred to as ATE or 2,4,6-tribromophenyl allyl ether) is a synthetic compound primarily used as a flame retardant in various materials such as expandable polystyrene and wire insulation. Despite its utility, there is growing concern regarding its biological activity and potential environmental impact.

Chemical Structure and Properties

  • Chemical Formula : C₉H₆Br₃ClO
  • CAS Number : 88486-70-8

The compound features a brominated benzene ring with a chloroallyl ether substituent, which contributes to its flame-retardant properties. However, these same characteristics raise questions about its toxicity and biological interactions.

Biological Activity Overview

Research indicates that ATE exhibits a range of biological activities that warrant thorough investigation:

  • Toxicity : ATE has been classified under the Chemicals Management Plan (CMP) due to its potential hazardous properties. It has been noted for having a high bioaccumulation factor (BCF) estimated at around 4,000, suggesting significant potential for accumulation in living organisms .
  • Endocrine Disruption : Some studies have suggested that brominated compounds can act as endocrine disruptors. This could lead to adverse effects on reproductive health and developmental processes in wildlife and potentially humans .

Case Studies and Research Findings

  • Aquatic Toxicity : A study conducted on the effects of ATE on aquatic organisms revealed that exposure resulted in significant mortality rates among fish species. The compound's persistence in aquatic environments raises concerns about long-term ecological impacts .
  • Cellular Effects : In vitro studies have demonstrated that ATE can induce cytotoxic effects in mammalian cell lines at certain concentrations, indicating its potential to disrupt cellular functions .
  • Environmental Persistence : Research indicates that ATE does not readily degrade in the environment, leading to concerns about its long-term ecological footprint. Its presence has been detected in various environmental matrices, including sediments and biota .

Summary of Biological Activity Data

ParameterValue/Description
Chemical Structure C₉H₆Br₃ClO
CAS Number 88486-70-8
Bioaccumulation Factor (BCF) ~4,000
Aquatic Toxicity Significant mortality in fish species
Cytotoxicity Induces cytotoxic effects in cell lines
Environmental Persistence High; detected in sediments and biota

Regulatory Status

Due to its hazardous nature and potential for bioaccumulation, ATE has been included in regulatory assessments aimed at understanding its risks to human health and the environment. The U.S. Environmental Protection Agency (EPA) has highlighted the need for further testing to clarify its biological effects and environmental fate .

Q & A

Basic Research Questions

Q. How can the molecular structure of Benzene, 1,3,5-tribromo-2-[(2-chloro-2-propenyl)oxy]- be confirmed experimentally?

  • Methodology :

  • Use nuclear magnetic resonance (NMR) spectroscopy to analyze proton (¹H) and carbon (¹³C) environments. For example, allyl ether protons (δ ~4.5–5.5 ppm) and aromatic protons (δ ~6.8–7.5 ppm) can confirm substituent positions .
  • High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
  • Infrared (IR) spectroscopy identifies functional groups (e.g., C-Br at ~550–650 cm⁻¹, C-O-C at ~1200 cm⁻¹).

Q. What synthetic routes are available for synthesizing allyl ether-substituted brominated benzenes?

  • Methodology :

  • Williamson ether synthesis : React brominated phenol derivatives with allyl halides (e.g., 2-chloro-2-propenyl chloride) under basic conditions (K₂CO₃, DMF, 80°C).
  • Catalytic coupling : Use palladium catalysts for cross-coupling reactions with boronate esters (e.g., Suzuki-Miyaura coupling) to introduce allyl groups .
  • Example reaction conditions :
Starting MaterialCatalyst/BaseSolventYieldReference
4-MethoxyphenolK₂CO₃DMF45%
Boronate-functional phenolPd(PPh₃)₄THF71%

Q. How can researchers assess the purity of this compound for toxicity studies?

  • Methodology :

  • High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to quantify impurities.
  • Gas chromatography-mass spectrometry (GC-MS) for volatile byproduct analysis.
  • Elemental analysis to verify Br and Cl content stoichiometry.

Advanced Research Questions

Q. How do QSAR models predict the environmental persistence and bioaccumulation potential of this compound?

  • Methodology :

  • PBT (Persistence, Bioaccumulation, Toxicity) criteria : QSAR screening predicts ATE as "(very) persistent" and "very bioaccumulative" based on bromine content and log Kow >5 .
  • Hydrolysis stability : Evaluate half-life in water at varying pH (e.g., pH 4–9) to assess degradation pathways.
  • Data contradiction : While QSAR predicts high persistence, Canadian studies note limited environmental release under current use conditions .

Q. What experimental designs are recommended for evaluating subchronic toxicity in aquatic organisms?

  • Methodology :

  • EPA guidelines : Conduct 28-day exposure studies on Daphnia magna or zebrafish, measuring LC₅₀ (lethal concentration) and NOEC (no observed effect concentration) .
  • Endpoints : Assess reproductive impairment, oxidative stress biomarkers (e.g., glutathione levels), and histopathological changes.
  • Concentration range : Use 0.1–10 mg/L, reflecting predicted environmental levels .

Q. How can researchers resolve contradictions in reported ecological hazards (e.g., low vs. high aquatic toxicity)?

  • Methodology :

  • Meta-analysis : Compare studies using standardized test protocols (e.g., OECD 202 for Daphnia).
  • Strain variability : Test multiple species (e.g., algae, crustaceans) to account for differential sensitivity.
  • Matrix effects : Evaluate toxicity in natural water vs. lab-grade water to identify confounding factors (e.g., organic matter adsorption) .

Q. What analytical techniques are suitable for tracking environmental distribution in EPS (expanded polystyrene) products?

  • Methodology :

  • Pyrolysis-GC-MS : Identify ATE degradation products in EPS waste.
  • Leaching studies : Simulate landfill conditions (pH 5–8, 25–40°C) and quantify ATE release via LC-MS/MS .
  • Field sampling : Use passive samplers (e.g., SPMD) in wastewater near industrial sites.

Key Considerations for Researchers

  • Regulatory compliance : Ensure all new studies meet EPA requirements for unpublished environmental fate and toxicity data submission (purity ≥90%) .
  • Contradictions : Address discrepancies between QSAR predictions (high hazard) and field observations (low release) through scenario-based risk modeling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzene, 1,3,5-tribromo-2-[(2-chloro-2-propenyl)oxy]-
Reactant of Route 2
Reactant of Route 2
Benzene, 1,3,5-tribromo-2-[(2-chloro-2-propenyl)oxy]-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.